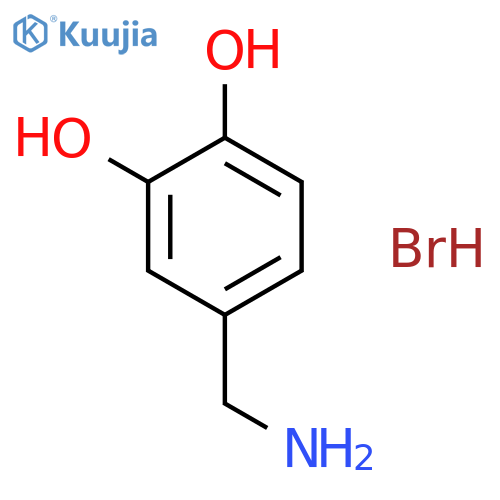Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)

37491-68-2 structure
商品名:4-(aminomethyl)benzene-1,2-diol
4-(aminomethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)pyrocatechol hydrobromide
- 3,4-DIHYDROXYBENZYLAMINE
- 4-(aminomethyl)-1,2-benzendiol
- 4-(aminomethyl)benzene-1,2-diol
- 2,3-dihydroxybenzylamine
- 3.4-Dioxy-benzylamin
- 4-Aminomethyl-brenzcatechin
- 4-aminomethyl-pyrocatechol
- 4-(Aminomethyl)-1,2-benzenediol
- DTXSID20902714
- EINECS 240-382-8
- DB-008262
- 37491-68-2
- BRN 2082211
- AKOS000134018
- 1,2-Benzenediol, 4-(aminomethyl)-
- BDBM50553158
- CHEBI:139382
- 3-13-00-02183 (Beilstein Handbook Reference)
- NSC 263475
- EN300-82137
- Q26841323
- NCI60_002102
- NSC 263475 (hydrobromide)
- 4-(aminomethyl)pyrocatechol
- 4-(aminomethyl)-benzene-1,2-diol
- CHEMBL2009732
- (3,4-dihydroxyphenyl)methanamine
- 3, 4 dihydroxybenzylamine
- 3,4-dihydroxyl benzylamine
- SCHEMBL110644
- 74875C42-3C45-4D9C-A7EC-69ED5F375D69
-
- MDL: MFCD00870501
- インチ: InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
- InChIKey: YFMPSMITLLBENU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1CN)O)O
計算された属性
- せいみつぶんしりょう: 139.06300
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- PSA: 66.48000
- LogP: 1.25680
4-(aminomethyl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82137-0.1g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.1g |
$57.0 | 2024-05-21 | |
| Enamine | EN300-82137-5.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 5.0g |
$251.0 | 2024-05-21 | |
| Enamine | EN300-82137-2.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 2.5g |
$134.0 | 2024-05-21 | |
| Crysdot LLC | CD12077610-10g |
4-(Aminomethyl)benzene-1,2-diol |
37491-68-2 | 97% | 10g |
$370 | 2024-07-18 | |
| Enamine | EN300-82137-10.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 10.0g |
$344.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.25g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.25g |
$59.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.05g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.05g |
$54.0 | 2024-05-21 | |
| Enamine | EN300-82137-1.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 1.0g |
$64.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.5g |
$62.0 | 2024-05-21 | |
| Enamine | EN300-82137-10g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 10g |
$344.0 | 2023-09-02 |
4-(aminomethyl)benzene-1,2-diol 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
37491-68-2 (4-(aminomethyl)benzene-1,2-diol) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
